![molecular formula C16H12BrN3OS B4751750 2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4751750.png)
2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile
Overview
Description
2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile, also known as BRD7929, is a small molecule inhibitor that has been used in various scientific research applications. It is synthesized using a specific method and has been found to have a mechanism of action that affects certain biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile involves the inhibition of specific proteins, including bromodomain-containing protein 4 (BRD4) and histone deacetylases (HDACs). BRD4 is a transcriptional regulator that plays a key role in cancer cell proliferation and survival, while HDACs are enzymes that regulate gene expression and have been implicated in various diseases, including cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile has been found to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the modulation of cellular pathways involved in neurodegenerative diseases, and the regulation of gene expression. It has also been shown to have anti-inflammatory effects and to modulate the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile in lab experiments is its specificity for certain proteins, which allows for targeted inhibition and modulation of cellular pathways. However, one of the limitations of using 2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile is its potential toxicity and off-target effects, which need to be carefully evaluated and monitored.
Future Directions
There are several future directions for the use of 2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile in scientific research, including the development of new drugs based on its structure and mechanism of action, the identification of new targets for inhibition, and the evaluation of its potential as a therapeutic agent in various diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile and its potential limitations and toxicity.
Scientific Research Applications
2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile has been used in various scientific research applications, including cancer research, neurodegenerative disease research, and drug discovery. In cancer research, 2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile has been found to inhibit the growth of certain cancer cells by targeting specific proteins. In neurodegenerative disease research, 2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile has been shown to have neuroprotective effects by modulating certain cellular pathways. In drug discovery, 2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
2-[2-(5-bromo-2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c17-13-3-4-14-11(8-13)5-7-20(14)15(21)10-22-16-12(9-18)2-1-6-19-16/h1-4,6,8H,5,7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTMZFKBLHVJFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Br)C(=O)CSC3=C(C=CC=N3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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